molecular formula C14H13N3O4 B13917054 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No.: B13917054
M. Wt: 287.27 g/mol
InChI Key: KDNZECOGHUSLHG-UHFFFAOYSA-N
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Description

1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core, which is a fused ring system containing both benzene and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,6-dioxopiperidine with a suitable benzimidazole derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the suppression of disease-related pathways and the reduction of disease symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazole-5-carbaldehyde

InChI

InChI=1S/C14H13N3O4/c1-16-11-6-8(7-18)2-3-9(11)17(14(16)21)10-4-5-12(19)15-13(10)20/h2-3,6-7,10H,4-5H2,1H3,(H,15,19,20)

InChI Key

KDNZECOGHUSLHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C=O)N(C1=O)C3CCC(=O)NC3=O

Origin of Product

United States

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